molecular formula C12H14ClNO3 B13988654 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one

2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one

Cat. No.: B13988654
M. Wt: 255.70 g/mol
InChI Key: SBLOCZKBLIOZDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate oxanyl derivative under specific conditions. One common method involves the use of (2-Chloro-4-pyridinyl)methanol as a starting material, which is then reacted with an oxanyl compound in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The oxanyl group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one is unique due to the presence of both the chloropyridine and oxanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)oxy-1-(oxan-4-yl)ethanone

InChI

InChI=1S/C12H14ClNO3/c13-12-7-10(1-4-14-12)17-8-11(15)9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2

InChI Key

SBLOCZKBLIOZDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)COC2=CC(=NC=C2)Cl

Origin of Product

United States

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